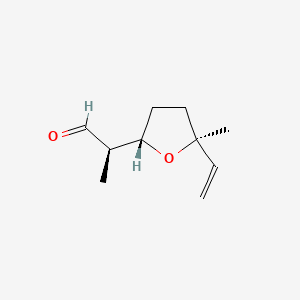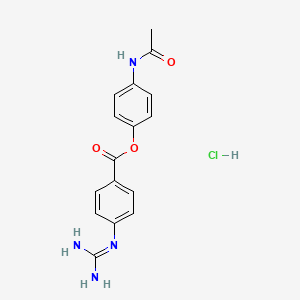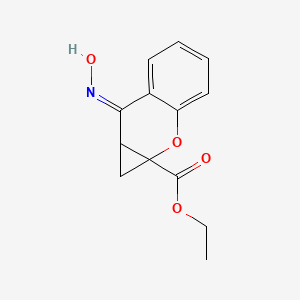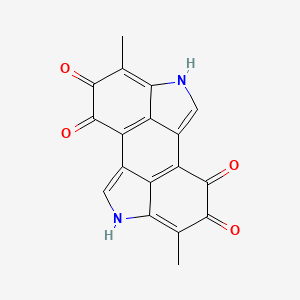![molecular formula C38H76NO6P B1238675 [(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1238675.png)
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate is a complex organic compound that belongs to the class of sphingolipids. These compounds are known for their significant roles in cellular signaling and structural integrity of cell membranes. This particular compound is a derivative of sphingosine, a key component in the sphingolipid metabolism pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate typically involves multiple steps:
Synthesis of Sphingosine Backbone: The initial step involves the synthesis of the sphingosine backbone through a series of reactions including aldol condensation, reduction, and selective protection/deprotection steps.
Amidation: The sphingosine backbone is then subjected to amidation with icosanoic acid to form the icosanoylamino derivative.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group at the third position using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that can produce sphingosine derivatives. These microorganisms are cultured in large bioreactors, and the desired compound is extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the sphingosine backbone to a single bond, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of various phosphoester derivatives.
Scientific Research Applications
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and its role in cellular processes.
Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors on the cell surface, such as sphingosine-1-phosphate receptors. These interactions trigger a cascade of intracellular signaling pathways that regulate various cellular functions, including cell growth, differentiation, and apoptosis. The phosphorylation state of the compound is crucial for its activity, as it determines its ability to bind to these receptors.
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate: A closely related compound with similar biological functions but differing in the length of the fatty acid chain.
Ceramide: Another sphingolipid involved in cell signaling, but with a different structure and function.
Uniqueness
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate is unique due to its specific fatty acid chain length and the presence of a phosphate group, which confer distinct biological properties and receptor interactions compared to other sphingolipids.
Properties
Molecular Formula |
C38H76NO6P |
|---|---|
Molecular Weight |
674 g/mol |
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C38H76NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(41)39-36(35-45-46(42,43)44)37(40)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40H,3-30,32,34-35H2,1-2H3,(H,39,41)(H2,42,43,44)/b33-31+/t36-,37+/m0/s1 |
InChI Key |
QDXTYNOQCQVNET-NUKVNZTCSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone](/img/structure/B1238594.png)


![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)




![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)
![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

